rac-(1R,6S)-bicyclo[4.2.0]octan-2-amine hydrochloride
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Overview
Description
rac-(1R,6S)-bicyclo[4.2.0]octan-2-amine hydrochloride is a bicyclic amine compound with a unique structure. It is often used in various chemical and pharmaceutical research applications due to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,6S)-bicyclo[4.2.0]octan-2-amine hydrochloride typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Amine Introduction: The introduction of the amine group is usually carried out through nucleophilic substitution reactions. Common reagents include amines and ammonia.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,6S)-bicyclo[4.2.0]octan-2-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the amine group can be replaced or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
rac-(1R,6S)-bicyclo[4.2.0]octan-2-amine hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of rac-(1R,6S)-bicyclo[4.2.0]octan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride
- rac-(1R,6R)-3-oxa-7-azabicyclo[4.2.0]octane hydrochloride
Uniqueness
rac-(1R,6S)-bicyclo[4.2.0]octan-2-amine hydrochloride is unique due to its specific bicyclic structure and the presence of an amine group. This structural feature imparts distinct reactivity and properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
2740623-27-0 |
---|---|
Molecular Formula |
C8H16ClN |
Molecular Weight |
161.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.